(6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
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Overview
Description
(6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes an oxadiazine ring fused with an ethyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products
Oxidation: Formation of oxadiazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being investigated for its role in the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (6R)-2-Ethyl-6-methyl-4H-1,3,4-oxadiazin-5(6H)-one
- (6R)-2-Propyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- (6R)-2-Ethyl-6-(4-methylphenyl)-4H-1,3,4-oxadiazin-5(6H)-one
Uniqueness
Compared to similar compounds, (6R)-2-Ethyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
919110-51-3 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(6R)-2-ethyl-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-9-12-13-11(14)10(15-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
DTFVKBAUQDYUHC-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=NNC(=O)[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=NNC(=O)C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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